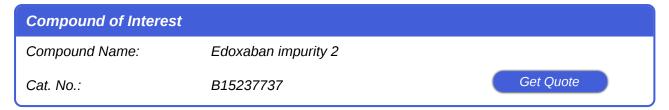


Spectroscopic and Analytical Characterization of Edoxaban Impurity 2: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for a significant impurity of the anticoagulant drug Edoxaban, specifically Edoxaban N-Oxide Impurity 2. Due to the proprietary nature of drug impurity standards, this document outlines the expected data, methodologies for its acquisition, and interpretive guidance, rather than presenting direct, quantitative spectral data. Researchers are advised to obtain a certified reference standard with a complete Certificate of Analysis (CoA) or Structure Elucidation Report (SER) from a qualified supplier for precise quantitative values.

Identity of Edoxaban Impurity 2

The designation "**Edoxaban Impurity 2**" can refer to different chemical entities depending on the synthetic route and degradation pathways. This guide focuses on Edoxaban N-Oxide Impurity 2, a known oxidative degradation product. Another potential impurity also designated as "Impurity 2" is a chiral isomer of Edoxaban. It is crucial to confirm the specific identity of the impurity being investigated, typically through its Chemical Abstracts Service (CAS) number.

- Edoxaban N-Oxide Impurity 2:
 - IUPAC Name: 5-chloro-2-(2-(((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetamido)pyridine 1-oxide[1][2]



CAS Number: 2803372-49-6[1][2][3][4][5]

Molecular Formula: C24H30ClN7O5S[2][3][5]

Molecular Weight: 564.1 g/mol [3]

Spectroscopic Data Summary

The following tables summarize the types of quantitative data that would be presented in a Certificate of Analysis for Edoxaban N-Oxide Impurity 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Representative ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
[Expected Range]	[e.g., s, d, t, q, m]	[#H]	[Proton Environment]

Table 2: Representative ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ) ppm	Assignment	
[Expected Range]	[Carbon Environment]	

Note: Specific chemical shifts and coupling constants are determined by the full structural elucidation and should be obtained from the supplier's SER.

Mass Spectrometry (MS) Data

Table 3: Representative Mass Spectrometry Data



Ionization Mode	Mass Analyzer	Observed m/z	Interpretation
ESI+	Q-TOF	[Expected Value]	[M+H] ⁺
ESI+	Q-TOF	[Expected Value]	[M+Na]+

Note: High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.

Infrared (IR) Spectroscopy Data

Table 4: Representative IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
[Expected Range]	N-H stretch (Amide)
[Expected Range]	C=O stretch (Amide, Carboxylic Acid)
[Expected Range]	C-N stretch
[Expected Range]	N-O stretch (N-Oxide)
[Expected Range]	C-CI stretch

Experimental Protocols

The characterization of Edoxaban and its impurities relies on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A stability-indicating HPLC method is crucial for separating Edoxaban from its impurities.

- Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
- Column: A C18 column, such as a Hypersil BDS C18 (250 x 4.6 mm, 5μm), is commonly used.



- Mobile Phase: An isocratic mobile phase, for instance, a mixture of 0.1M K₂HPO₄ and Methanol (65:35, v/v), can be employed.[6]
- Flow Rate: A typical flow rate is 1.0 mL/min.[6]
- Detection: UV detection at a wavelength of 245 nm or 291 nm is suitable.[6][7]
- Column Temperature: Maintained at ambient or a controlled temperature, e.g., 35 °C.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

LC-MS is a powerful tool for the identification and structural elucidation of impurities.

- Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF).
- Chromatography: Similar conditions to the HPLC method can be adapted, often with volatile mobile phase additives like ammonium acetate to ensure compatibility with the mass spectrometer.
- Ionization: Electrospray ionization (ESI) in positive mode is typically used.
- Data Acquisition: Full scan and product ion scan modes are used to determine the molecular weight and fragmentation pattern of the impurity.

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: The impurity standard is dissolved in a deuterated solvent, commonly DMSO-d₆.
- Experiments: ¹H NMR, ¹³C NMR, and 2D NMR experiments (such as COSY, HSQC, and HMBC) are performed to assign all proton and carbon signals and to establish connectivity within the molecule.



IR Spectroscopy for Functional Group Identification

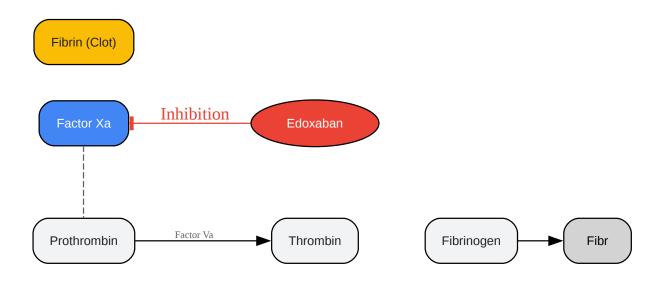
IR spectroscopy is used to identify the functional groups present in the molecule.

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Visualizations

Edoxaban's Mechanism of Action

Edoxaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting Factor Xa, Edoxaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.[9][10]



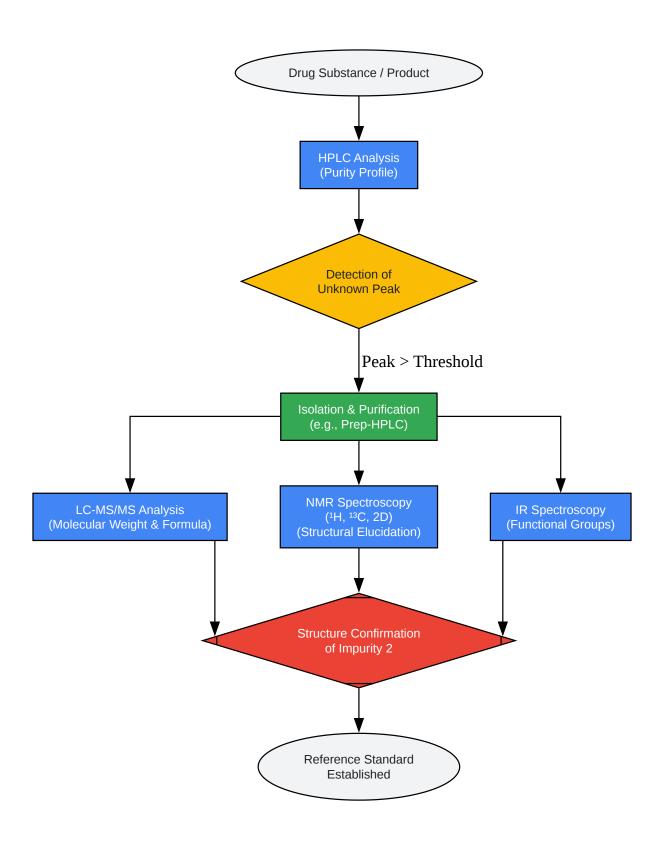
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Caption: Edoxaban's inhibition of Factor Xa in the coagulation cascade.

Experimental Workflow for Impurity Characterization

The identification and characterization of a pharmaceutical impurity follows a systematic workflow, integrating chromatographic separation with spectroscopic analysis.





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Caption: General workflow for pharmaceutical impurity characterization.



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